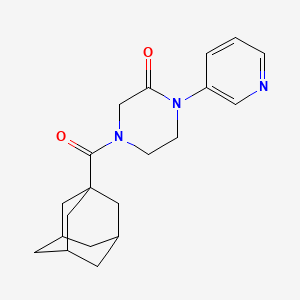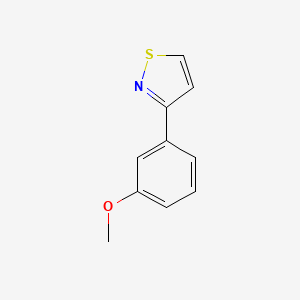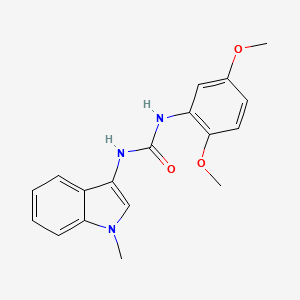
4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ACP and has a unique molecular structure that makes it an interesting subject of study. In
Applications De Recherche Scientifique
Synthesis and Structural Applications
- The synthesis of adamantane derivatives, such as adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, demonstrates the compound's utility in the development of high-yielding processes for pharmaceutical applications. These processes are critical for rapidly delivering material for further development and study, indicating its importance in the synthesis of active pharmaceutical ingredients (APIs) (Becker et al., 2008).
- Adamantane-based molecules, like 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, showcase versatility in molecular recognition and assembling one-dimensional motifs. This adaptability signifies the compound's potential in creating complex molecular structures, possibly useful in materials science and nanotechnology (Karle, Ranganathan, & Haridas, 1997).
Reactivity and Adsorption Studies
- Studies on the reactivity properties and adsorption behavior of triazole derivatives related to adamantane demonstrate the compound's significant stability and potential practical applications in pharmaceutical contexts. Such studies highlight the importance of understanding the interactions and stability of adamantane derivatives under various conditions, which is crucial for their potential therapeutic applications (Al-Ghulikah et al., 2021).
Coordination Polymers and Material Chemistry
- The development of nickel and cobalt coordination polymers containing adamantane-based dicarboxylate and dipyridyl ligands showcases the role of adamantane derivatives in controlling dimensionality and topology within materials chemistry. These polymers' structural characterizations suggest potential applications in catalysis, molecular recognition, and the development of functional materials (Travis, LaRose, & Laduca, 2017).
Electronic Spectra Influence
- The study of 4-substituted 1-acyloxypyridine-2(1H)-thiones, including adamantane derivatives, provides insights into the substituent effect on electronic absorption spectra. This research aids in understanding how adamantane derivatives can influence the photophysical properties of molecules, which is valuable for designing optical materials and chemical sensors (Jankowiak & Kaszyński, 2009).
Propriétés
IUPAC Name |
4-(adamantane-1-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-18-13-22(4-5-23(18)17-2-1-3-21-12-17)19(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-3,12,14-16H,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSLVTXSJQSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)
![N-[1-(4-benzylmorpholin-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2706717.png)
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2706719.png)



![4-(ethylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2706724.png)
methanone](/img/structure/B2706725.png)
![ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2706730.png)
![1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2706731.png)
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706733.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)